Pyrimidine-2-carbothioamide
Overview
Description
Pyrimidine-2-carbothioamide derivatives have been the subject of various studies due to their potential therapeutic applications. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives, N-(3,5-difluorophenyl)-2-pyridinecarbothioamide, has been identified as a potent gastric mucosal protectant, more effective than sucralfate and ranitidine in protecting against ethanol-induced lesions in rats .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions, as seen in the creation of novel pyrimidine derivatives of ascorbic acid derivatives . Another approach is the Heck-type palladium-mediated coupling reaction used in the synthesis of pyridine C-nucleosides, which are analogs of natural nucleosides . Additionally, N-aryl 2-cyanothioacetamide intermediates have been utilized in the synthesis of various heterocyclic compounds, including 3-cyano-2(1H)-pyridinethiones .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing their properties. For instance, the stereostructure of certain ascorbic acid-derived pyrimidine compounds was confirmed through NMR spectroscopy and X-ray crystallography . Carbazole-pyrimidine conjugates have been synthesized with different substituents affecting their electronic and photophysical properties, as evidenced by their intramolecular charge-transfer states and fluorescence emission .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological activity. For example, the antimicrobial and antifungal activities of some pyrazole-1-carbothioamides and pyrimidine-2(1H)-thiones were evaluated, indicating the potential for these compounds to interact with biological systems . The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones involved nucleophilic aromatic substitution and ring closure, demonstrating the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely, as seen in the diverse biopharmaceutical properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. These properties include solubility, permeability, and predicted human in vivo intrinsic clearance values, which are crucial for their potential as therapeutic agents . The electronic, photophysical, and electrochemical properties of carbazole-pyrimidine conjugates also highlight the importance of structural variations on the properties of these compounds .
Scientific Research Applications
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
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Anti-inflammatory Applications
- Summary : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Methods : Numerous methods for the synthesis of pyrimidines are described .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Synthesis of Polyfunctionalized Derivatives
- Summary : A one-pot approach for the synthesis of polyfunctionalized imidazopyridine carbonitrile and pyridopyrimidine carbothioamide derivatives has been described .
- Methods : The reaction involves 1,1-bis (methylthio)-2-nitroethene, ethylenediamine/1,3-propanediamine, aromatic aldehydes, and 2-cyanothioacetamide in ethanol at reflux .
- Results : This protocol involved Michael reaction, imine-enamine tautomerization, and cyclization sequences .
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Antibacterial Applications
- Summary : Pyrimidine derivatives have shown promising antibacterial activity against different bacterial species .
- Methods : A series of pyrimidine derivatives were synthesized and subjected to in vitro study of antibacterial activities .
- Results : The inhibition values were compared with the standard drug, ciprofloxacin. Most of the synthesized compounds showed promising antibacterial activity .
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Antitumor and Anticancer Applications
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Antioxidant Applications
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Antihypertensive Applications
Safety And Hazards
Future Directions
Future research could focus on the development of novel pyrimidine analogs, including Pyrimidine-2-carbothioamide, possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the design and synthesis of pyrimidine-2-carboxamide analogs based on previous work could be explored further .
properties
IUPAC Name |
pyrimidine-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUHVPUYFSGVME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632175 | |
Record name | Pyrimidine-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2-carbothioamide | |
CAS RN |
4537-73-9 | |
Record name | Pyrimidine-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidine-2-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.